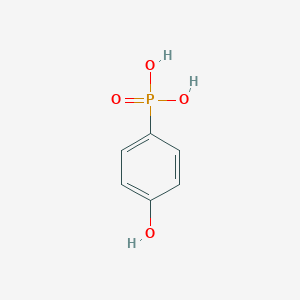

(4-Hydroxyphenyl)phosphonic acid

Description

Contextual Significance within the Class of Phosphonic Acid Derivatives

Phosphonic acids are a class of organophosphorus compounds characterized by a C-P bond, which distinguishes them from phosphate (B84403) esters that contain a C-O-P linkage. nih.gov This carbon-phosphorus bond is highly stable and resistant to chemical and enzymatic degradation, such as boiling in strong acids or bases. nih.gov This stability is a key feature that lends useful biological properties to many phosphonic acid derivatives. nih.gov

These compounds are structural analogues of phosphates and carboxylic acids, which are ubiquitous in biological systems. nih.govbeilstein-journals.org Because of this similarity, phosphonic acids can mimic natural molecules and interact with biological targets. beilstein-journals.org For instance, they can act as potent competitive inhibitors of enzymes that process phosphate or carboxylate substrates. nih.gov This has led to the development of numerous phosphonic acid-based drugs, including antibiotics, herbicides, and treatments for bone diseases. nih.govbeilstein-journals.orgresearchgate.net

(4-Hydroxyphenyl)phosphonic acid is significant within this class due to its specific structure. The presence of a phenolic hydroxyl group enhances its hydrogen-bonding capabilities and acidity, making it a versatile compound. A notable example of its relevance is seen in the natural product K-26, an antibiotic peptide that contains (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (AHEP), a derivative of this compound. nih.govmdpi.com

Interdisciplinary Relevance in Chemical, Biological, and Materials Science Research

The unique properties of this compound have made it a compound of interest across several scientific fields. researchgate.net

Chemical Research: In chemistry, it serves as a valuable building block for synthesizing more complex molecules. Its functional groups—the phosphonic acid and the hydroxyl group—allow for various chemical modifications. The phosphonic acid moiety is particularly useful for its ability to coordinate with metal ions and its strong binding affinity to metal oxide surfaces. beilstein-journals.orgresearchgate.net This has led to its use in the development of:

Supramolecular Materials: The ability of the phosphonic acid group to form strong hydrogen bonds facilitates the creation of self-assembling structures. cymitquimica.combeilstein-journals.org

Catalysts: Its acidic nature has been harnessed to create Brønsted acid catalysts. beilstein-journals.org

Water-Soluble Compounds: The polarity of the phosphonic acid group can be used to increase the water solubility of larger organic molecules. beilstein-journals.org

Biological and Medical Research: The structural similarity of phosphonic acids to phosphates makes them important in medicinal chemistry. They can mimic the transition states of enzymatic reactions involving phosphates, leading to potent enzyme inhibition. nih.gov Research has explored this compound and its derivatives for:

Enzyme Inhibition: As a structural analogue of tyrosine phosphate, it has been investigated as an inhibitor of tyrosine phosphatases. beilstein-journals.orgresearchgate.net

Antimicrobial and Anticancer Activities: The broader class of phosphonic acids has shown potential in these therapeutic areas. The antibiotic K-26, containing a tyrosine analog with a phosphonic acid group, demonstrates antihypertensive properties through ACE inhibition. beilstein-journals.orgmdpi.com

Materials Science Research: In materials science, the strong interaction between the phosphonic acid group and metal oxide surfaces is a highly valued property. researchgate.net This allows this compound to be used as a robust anchoring group to functionalize surfaces. beilstein-journals.org Applications include:

Surface Modification: It can be used to create functionalized surfaces on materials like titanium dioxide. researchgate.netrsc.org

Electronic Materials: It is used in the development of electronic and self-assembly materials. cymitquimica.comcymitquimica.com

Photoelectrochemical Cells: Porphyrin dyes functionalized with phosphonate (B1237965) groups have been attached to TiO₂ surfaces for use in dye-sensitized solar cells, where they show greater stability against leaching compared to carboxylic acid linkers. rsc.org

| Research Area | Specific Application/Finding | Key Structural Feature | Reference |

|---|---|---|---|

| Materials Science | Anchoring molecular dyes to TiO₂ surfaces in dye-sensitized solar cells (DSSCs). | Phosphonic acid group's strong binding to metal oxides. | rsc.org |

| Medicinal Chemistry | Inhibition of enzymes like tyrosine phosphatases. | Structural mimicry of phosphate groups. | beilstein-journals.orgresearchgate.net |

| Natural Products | A derivative is a component of the ACE-inhibiting antibiotic K-26. | (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid moiety. | nih.govmdpi.com |

| Supramolecular Chemistry | Formation of self-assembling materials and organo-gels. | Hydrogen bonding capacity of the phosphonic acid group. | cymitquimica.combeilstein-journals.org |

| Catalysis | Used to design Brønsted acid catalysts. | Acidity of the phosphonic acid group. | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDVLWDHYNWHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187454 | |

| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33795-18-5 | |

| Record name | 4-Hydroxybenzenephosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33795-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxyphenyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Strategies and Methodologies for 4 Hydroxyphenyl Phosphonic Acid

Established Synthetic Routes

The preparation of phosphonic acids, including (4-Hydroxyphenyl)phosphonic acid, has traditionally relied on the hydrolysis of corresponding phosphonate (B1237965) esters. A prevalent and general method involves the use of concentrated hydrochloric acid (35–37% in water) at reflux for several hours to cleave the ester groups. nih.gov This approach is effective for a wide range of dialkyl phosphonates. nih.govd-nb.info

Another established route is the McKenna reaction, a two-step process that utilizes bromotrimethylsilane (B50905) followed by methanolysis for the dealkylation of dialkyl phosphonates. nih.govd-nb.info This method is considered one of the most effective for preparing phosphonic acids. d-nb.info The reaction proceeds through the formation of a silylated phosphonate intermediate. nih.gov For phosphonates with benzyl (B1604629) ester groups, catalytic hydrogenolysis using catalysts like palladium on charcoal is a common deprotection strategy. d-nb.info Similarly, diphenyl phosphonates can be converted to phosphonic acids under acidic conditions or through hydrogenation with a platinum catalyst such as Adam's catalyst (PtO₂). d-nb.info

A common precursor for these routes is a dialkyl (4-hydroxyphenyl)phosphonate, such as diethyl(4-hydroxyphenyl)phosphonate. This intermediate can be synthesized from P-[4-(acetyloxy)phenyl]phosphonic acid diethyl ester via hydrolysis with a base like potassium hydroxide. chemicalbook.com

| Method | Precursor | Reagents | Key Features |

| Acid Hydrolysis | Dialkyl (4-hydroxyphenyl)phosphonate | Concentrated HCl, Reflux | General and widely applicable method. nih.govd-nb.info |

| McKenna Reaction | Dialkyl (4-hydroxyphenyl)phosphonate | 1. Bromotrimethylsilane 2. Methanol | High efficiency, two-step dealkylation. nih.govd-nb.info |

| Catalytic Hydrogenolysis | Dibenzyl (4-hydroxyphenyl)phosphonate | H₂, Palladium on charcoal | Specific for benzyl esters. d-nb.info |

| Catalytic Hydrogenation | Diphenyl (4-hydroxyphenyl)phosphonate | H₂, Adam's catalyst (PtO₂) | Alternative to acid hydrolysis for phenyl esters. d-nb.info |

Advanced and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing phosphonates, which are the direct precursors to phosphonic acids. These approaches often involve solventless conditions, recyclable catalysts, and improved atom economy.

One notable green approach is the hydrophosphonylation of aldehydes and ketones (the Pudovik reaction) under solvent-free conditions. mdpi.comnih.gov This reaction has been successfully promoted by biosourced catalysts, termed "ecocatalysts," derived from zinc-hyperaccumulating plants. mdpi.comnih.gov These ecocatalysts, which are mixed metal oxides, can be prepared by simple thermal treatment of plant biomass and are reusable for multiple reaction cycles. mdpi.com

Other green methodologies for the synthesis of α-hydroxyphosphonates, which can be precursors, include the use of:

Inexpensive and simple catalysts. nih.gov

Grinding techniques for solventless reactions. nih.gov

Recyclable catalysts like choline (B1196258) hydroxide. nih.gov

Sodium-modified fluorapatite (B74983) under solventless conditions. nih.gov

Silica-supported tungstic acid. nih.gov

These advanced methods primarily focus on the synthesis of α-hydroxyphosphonates, which are structurally related to this compound and highlight the trend towards environmentally benign synthetic protocols in organophosphorus chemistry. mdpi.comnih.gov

| Green Approach | Catalyst/Condition | Advantages |

| Biosourced Catalysis | Eco-MgZnOx from Arabidopsis halleri | Solvent-free, reusable catalyst, sustainable. mdpi.comnih.gov |

| Grinding | Solventless | Reduced waste, simple procedure. nih.gov |

| Recyclable Catalysis | Choline hydroxide, Sodium-modified fluorapatite | Catalyst can be recovered and reused. nih.gov |

Synthesis of Functionalized this compound Derivatives

The introduction of a nitro group onto the aromatic ring of this compound can significantly alter its chemical and physical properties. The synthesis of such derivatives often involves the nitration of a suitable precursor.

For example, the synthesis of 2-(3-nitro-4-hydroxyphenyl)propionic acid, a structurally related compound, is achieved by treating 2-(4-hydroxyphenyl)propionic acid with a mixture of nitric acid and acetic acid at low temperatures (-10° to -20° C). prepchem.com This method demonstrates a general strategy for the regioselective nitration of a phenol-containing ring, where the hydroxyl group directs the incoming nitro group primarily to the ortho position. A similar electrophilic aromatic substitution approach could be envisioned for the direct nitration of this compound or its protected ester derivatives. The introduction of a nitro group has been shown to enhance the antimicrobial activity in other classes of hydroxyphenyl derivatives. nih.gov

Reaction Scheme for a Related Nitration:

Starting Material: 2-(4-hydroxyphenyl)propionic acid

Reagents: Nitric acid, Acetic acid

Conditions: -10° to -20° C

Product: 2-(3-nitro-4-hydroxyphenyl)propionic acid prepchem.com

Regioselective functionalization is crucial for creating specific isomers of substituted this compound. The directing effects of the hydroxyl and phosphonic acid groups on the aromatic ring govern the position of incoming substituents during electrophilic aromatic substitution.

The hydroxyl group is a strong activating, ortho-, para- directing group, while the phosphonic acid group (or its ester form) is a deactivating, meta- directing group. In the case of this compound, these effects are synergistic for substitution at the positions ortho to the hydroxyl group (positions 3 and 5). Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to occur predominantly at these positions.

Recent advances in catalysis have provided sophisticated tools for controlling regioselectivity. For instance, palladium-catalyzed reactions have been developed for the modular synthesis of complex heterocyclic systems, demonstrating high control over reaction pathways and regioselectivity. acs.org While not directly applied to this compound in the cited literature, these advanced catalytic methods represent a promising avenue for achieving highly specific functionalization of the phenyl ring, potentially allowing access to derivatives that are difficult to obtain through classical electrophilic substitution.

Iii. Advanced Characterization Techniques for 4 Hydroxyphenyl Phosphonic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structural features of 4-HPA and its derivatives. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the nature of their chemical bonds and the arrangement of their atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ³¹P (phosphorus).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-HPA, the aromatic protons typically appear as a set of multiplets in the aromatic region of the spectrum. The protons on the phenyl ring adjacent to the hydroxyl group and the phosphonic acid group will exhibit distinct chemical shifts and coupling patterns. For instance, in derivatives of 4-HPA, the chemical shifts of the aromatic protons can be influenced by the nature of the substituents on the phenyl ring.

³¹P NMR Spectroscopy: ³¹P NMR is particularly valuable for characterizing phosphonic acids and their derivatives. huji.ac.il The ³¹P nucleus is NMR-active and provides a distinct signal whose chemical shift is highly sensitive to the electronic environment around the phosphorus atom. huji.ac.il For (4-Hydroxyphenyl)phosphonic acid, a single resonance is expected in the ³¹P NMR spectrum, confirming the presence of the phosphonic acid group. huji.ac.il The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can provide further structural information. For example, in diethyl phosphonate (B1237965), the ³¹P NMR spectrum shows coupling to the protons on the ethyl groups. huji.ac.il The chemical shift range for phosphorus compounds is broad, allowing for clear distinction between different types of phosphorus-containing functional groups. huji.ac.il

Interactive Table: Typical NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| This compound | ¹H | Aromatic region | Multiplet | |

| ³¹P | Characteristic shift | Singlet (decoupled) | ||

| Diethyl phosphonate | ³¹P | ~7 | Multiplet | ¹J(P,H) ≈ 680 Hz |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule.

For this compound, the IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the P=O (phosphoryl) stretch, P-O-H stretches, and the aromatic C-H and C=C stretches. The broadness of the O-H band can indicate hydrogen bonding. Specifically, phosphonates show strong bands for the P=O stretching vibration in the 900-1200 cm⁻¹ region. nih.gov

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| P=O (Phosphoryl) | Stretching | 1150-1300 |

| P-O-H | Stretching | 2500-3000 (broad) |

| Aromatic C=C | Stretching | 1450-1600 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation. The NIST WebBook provides mass spectral data for (p-hydroxyphenyl)phosphonic acid, showing its fragmentation pattern under electron ionization. nist.gov

In the mass spectrum of this compound (MW: 174.09 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 174. nist.govnih.gov Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. For carboxylic acids, prominent peaks can arise from the loss of OH (M-17) and COOH (M-45). libretexts.org While 4-HPA is not a carboxylic acid, analogous fragmentation of the phosphonic acid group might be expected. The fragmentation of phosphopeptides, which contain a phosphate (B84403) group, often involves the loss of H₃PO₄. nih.gov

For derivatives of 4-HPA, the fragmentation pattern will be influenced by the nature of the derivative. For example, the mass spectrum of tris-(4-hydroxyphenyl)-phosphane shows a molecular ion peak corresponding to its higher molecular weight. spectrabase.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound itself is not detailed in the provided search results, the technique has been successfully applied to derivatives. For instance, the molecular structure of an organometallic bisphosphonic acid complex, [η⁶-p-C₆H₄(CH₂PO₃H₂)₂]Cr(CO)₃, was determined by X-ray crystallographic analysis. capes.gov.br This analysis provided the first structural determination of an organotransition metal-derived phosphonic acid. capes.gov.br Similarly, single-crystal X-ray diffraction was used to determine the structure of fluorinated α-aminophosphonic acid analogues of phenylglycine, revealing their existence as zwitterions in the solid state. researchgate.net These examples highlight the power of X-ray crystallography in providing unambiguous structural information for phosphonic acid derivatives.

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS for volatile components)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. The purity of this compound is often assessed using High-Performance Liquid Chromatography (HPLC), with purity levels of ≥97.0% being reported. vwr.comlabproinc.comcymitquimica.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For phosphonic acids, which are polar and may not be well-retained on standard reversed-phase columns, anion-exchange chromatography can be employed. chromforum.org Detection can be achieved using various detectors, including refractive index detectors, conductivity detectors, or UV detectors in an indirect mode. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of two techniques that allows for the separation and identification of volatile and semi-volatile compounds. Due to the high boiling points and polarity of phosphonic acids, they often require derivatization to convert them into more volatile forms before GC-MS analysis. nih.gov A common derivatization method is silylation, which converts the polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. nih.gov

The analysis of ethylphosphonic acid derivatives using GC-MS with chemical ionization (CI) has been studied to understand their fragmentation patterns and retention behaviors. nih.gov This information is crucial for identifying these compounds in various samples. The NIST WebBook also contains GC-MS data for this compound. nih.gov

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique is used for the analysis of various metabolites in complex biological samples. A UPLC-MS/MS method has been developed and validated for the analysis of 4-hydroxyphenylacetic acid and other metabolites in human blood serum. nih.gov This demonstrates the applicability of advanced LC-MS techniques for the analysis of compounds structurally related to 4-HPA.

Interactive Table: Chromatographic Methods for this compound and Related Compounds

| Technique | Analyte/Matrix | Key Findings |

| HPLC | This compound | Purity determination, often ≥97.0%. vwr.comlabproinc.comcymitquimica.com |

| Anion-Exchange HPLC | Phosphonic acids | Separation of polar phosphonates from other impurities. chromforum.org |

| GC-MS | Ethylphosphonic acid derivatives | Requires derivatization; provides fragmentation and retention data. nih.gov |

| UPLC-MS/MS | 4-Hydroxyphenylacetic acid in serum | Sensitive and selective quantification in complex biological matrices. nih.gov |

Iv. Theoretical and Computational Investigations of 4 Hydroxyphenyl Phosphonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of phosphonic acids. These studies involve calculating the optimized molecular geometry and predicting various spectroscopic and physicochemical properties.

Researchers have employed DFT methods, such as those using the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional combined with basis sets like 6-311+G(d,p), to determine the most stable conformation of (4-Hydroxyphenyl)phosphonic acid. scispace.com The theoretical calculations for geometric parameters, such as bond lengths and angles, show good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction, thereby validating the computational models. scispace.com

Furthermore, DFT calculations are used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. ijcce.ac.ir These theoretical spectra can be compared with experimental results to confirm the molecular structure and purity of the synthesized compound. scispace.com The stability of the molecule arising from hyperconjugative interactions and charge delocalization can also be analyzed using Natural Bond Orbital (NBO) analysis. ijcce.ac.ir

Table 1: Summary of DFT Computational Methods and Applications

| Computational Aspect | Method/Basis Set | Application | Reference |

| Optimized Geometry | DFT/B3LYP/6-311+G(d,p) | Calculation of the lowest energy molecular structure. | scispace.com |

| Vibrational Analysis | DFT/B3LYP | Prediction of FT-IR spectra to compare with experimental data. | ijcce.ac.ir |

| NMR Chemical Shifts | GIAO method | Theoretical calculation of ¹H and ¹³C NMR spectra. | ijcce.ac.ir |

| Electronic Structure | NBO Analysis | Analysis of charge delocalization and hyperconjugative interactions. | ijcce.ac.ir |

Molecular Modeling and Simulation of Interactions

Understanding the non-covalent interactions of this compound is crucial for its application in materials science and medicinal chemistry. Molecular modeling techniques are employed to visualize and quantify these interactions.

Key intermolecular contacts identified for similar structures include:

O···H/H···O contacts: These are the most significant interactions, indicative of strong O-H···O and C-H···O hydrogen bonds that hold the molecular entities together in a three-dimensional network. scispace.com

H···H contacts: These represent a major portion of the molecular surface due to the abundance of hydrogen atoms. scispace.com

C···H/H···C contacts: These interactions also contribute significantly to the crystal packing. scispace.com

Molecular dynamics (MD) simulations and molecular docking studies can further elucidate how this compound interacts with other molecules, such as proteins or surfaces. mdpi.comnih.gov These simulations model the dynamic behavior of the molecule, revealing how its functional groups—the hydroxyl and the phosphonic acid moieties—form strong hydrogen bonds and coordinate with metal ions. mdpi.com These interactions are fundamental to its role as a corrosion inhibitor, a bone-targeting agent, and a ligand for enzyme binding.

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in a Related Crystal Structure

| Contact Type | Percentage Contribution | Description | Reference |

| O···H / H···O | > 40% | Represents strong intermolecular hydrogen bonds (O-H···O, C-H···O). | scispace.com |

| H···H | ~ 40% | van der Waals contacts between hydrogen atoms on adjacent molecules. | scispace.com |

| C···H / H···C | ~ 13% | Contacts between carbon and hydrogen atoms. | scispace.com |

| Other (N···H, O···O, etc.) | < 5% | Minor contributions from other types of atomic interactions. | scispace.com |

Prediction of Reactivity and Electronic Properties

Computational methods are invaluable for predicting the chemical reactivity and electronic characteristics of this compound. This is often achieved through the analysis of frontier molecular orbitals (FMOs) and the generation of molecular electrostatic potential maps.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical indicator of chemical stability and reactivity. ijcce.ac.ir A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide quantitative measures of reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. scispace.comijcce.ac.ir These maps use a color scale (typically red to blue) to show regions of negative to positive electrostatic potential. Red areas, rich in electrons (like those around the oxygen atoms of the hydroxyl and phosphonic acid groups), indicate likely sites for electrophilic attack. Blue areas, which are electron-deficient, indicate sites susceptible to nucleophilic attack. scispace.com This information is crucial for predicting how the molecule will interact with other reagents.

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Description | Implication for this compound | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates the tendency to participate in reactions as a nucleophile. | ijcce.ac.ir |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the tendency to participate in reactions as an electrophile. | ijcce.ac.ir |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. | ijcce.ac.ir |

| MEP Map | Visualizes charge distribution on the molecular surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. | scispace.comijcce.ac.ir |

V. Chemical Reactivity and Derivatization of 4 Hydroxyphenyl Phosphonic Acid

Reaction Pathways and Mechanisms

The reactivity of (4-Hydroxyphenyl)phosphonic acid is characterized by the distinct chemical behavior of its two primary functional groups: the hydroxyl (-OH) group attached to the aromatic ring and the phosphonic acid [-P(O)(OH)₂] group.

The hydroxyl group undergoes typical reactions of phenols. These include:

Oxidation: The hydroxyl group can be oxidized to form quinone-type structures. This transformation is characteristic of phenols and can be achieved using various oxidizing agents.

Substitution: The hydrogen of the hydroxyl group can be substituted, for example, through esterification with carboxylic acids or their derivatives (e.g., acid chlorides and anhydrides) to form the corresponding esters.

The phosphonic acid group exhibits reactivity characteristic of its class:

Esterification: The phosphonic acid can be esterified to form mono- and diesters. The selective formation of monoesters can be challenging, but methods using specific alkoxy group donors have been developed. For instance, the reaction with triethyl orthoacetate can be controlled by temperature to selectively yield either mono- or diethyl esters. At lower temperatures (e.g., 30 °C), monoesters are formed via a proposed 1,1-diethoxyethyl ester intermediate. At higher temperatures, this intermediate can lead to the formation of diesters or pyrophosphonates, which can then be converted to the diester.

Reduction: Under specific and strong reducing conditions, the phosphonic acid group can be reduced.

P-C Bond Cleavage: A notable reaction pathway, particularly under harsh acidic conditions, is the cleavage of the phosphorus-carbon (P-C) bond. For example, the acidic hydrolysis of diethyl 4-hydroxybenzenephosphonate to this compound can be accompanied by this bond cleavage. This reactivity is influenced by the electronic effects of the hydroxyl group on the aromatic ring. The mesomeric effect of the para-hydroxyl group can facilitate this cleavage. The proposed mechanism for the hydrolysis of dialkyl phosphonates in acidic solution involves the protonation of the phosphoryl oxygen, followed by either an Sₙ1 or Sₙ2 mechanism to cleave the alkyl-oxygen bond.

Strategies for Further Derivatization

The dual functionality of this compound provides a platform for a wide array of derivatization strategies, enabling the synthesis of molecules with tailored properties. These strategies can be broadly categorized based on the functional group being modified.

Derivatization of the Phosphonic Acid Group: A primary strategy for modifying the phosphonic acid moiety is esterification . The conversion of the phosphonic acid to its corresponding esters (phosphonates) can alter its solubility, polarity, and ability to coordinate to metal ions. As mentioned, the reaction conditions can be tuned to favor the formation of monoesters or diesters. The use of reagents like triethyl orthoacetate provides a versatile route for this transformation nih.govresearchgate.net.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized through several common reactions:

Etherification: Formation of ethers by reacting the hydroxyl group with alkyl halides or other electrophiles. This modification can be used to introduce a variety of functional groups or to link the molecule to other structures.

Esterification: Reaction with carboxylic acids or their derivatives to form phenyl esters. This is a straightforward way to append different organic moieties to the phenolic ring.

Bifunctional Derivatization: Both the hydroxyl and phosphonic acid groups can be functionalized, either simultaneously or sequentially, to create more complex molecules. For example, the phosphonic acid could first be protected as an ester, followed by modification of the hydroxyl group, and finally deprotection of the phosphonic acid.

Polymer Functionalization: this compound and its derivatives can be used as monomers or functionalizing agents in polymerization reactions. The phosphonic acid group can be incorporated into polymers to introduce properties such as increased water solubility, flame retardancy, or the ability to chelate metal ions nih.gov. For instance, styryl phosphonic acids have been synthesized and used in polymerization reactions encyclopedia.pubmdpi.com.

A summary of common derivatization reactions is presented in the table below.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Derivative |

| Phosphonic Acid | Esterification (Mono- and Di-esters) | Alcohols, Trialkyl orthoacetates; Temperature control for selectivity | Phosphonate (B1237965) Esters |

| Hydroxyl Group | Etherification | Alkyl halides, Base | Phenyl Ethers |

| Hydroxyl Group | Esterification | Carboxylic acids, Acid chlorides, Anhydrides | Phenyl Esters |

| Aromatic Ring | Electrophilic Substitution | (Less common for derivatization) | Ring-substituted derivatives |

Role in Organometallic Chemistry

In the realm of organometallic chemistry, this compound primarily functions as a versatile ligand . Its ability to coordinate with metal ions through both the phosphonic acid and hydroxyl groups makes it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs) nih.gov.

The phosphonic acid group is a particularly effective coordinating moiety. It can bind to metal centers in various modes, acting as a bridge between multiple metal ions to form extended one-, two-, or three-dimensional structures scispace.com. The presence of the hydroxyl group provides an additional coordination site, allowing for the formation of more complex and stable structures. The coordination of both the hydroxyl and phosphonic acid groups to transition metals like copper has been noted . For instance, complexes of (2-hydroxyphenyl)phosphonic acid with copper(II) have been synthesized and structurally characterized, where the oxygen atoms of the phenolic and deprotonated phosphonic acid groups are involved in the coordination researchgate.net.

The resulting organometallic structures can exhibit a range of interesting properties and applications:

Catalysis: Metal phosphonate complexes have been investigated as catalysts in various organic reactions. The metal centers can act as Lewis acids, while the organic component can be tailored to influence the catalytic activity and selectivity scispace.com.

Materials Science: The formation of MOFs and coordination polymers from this compound and metal ions can lead to materials with applications in gas storage, separation, and proton conductivity nih.gov.

Surface Functionalization: The phosphonic acid group has a strong affinity for metal oxide surfaces. This property allows this compound to be used as an anchoring group to immobilize organic or organometallic molecules on surfaces like titanium dioxide or iron oxide d-nb.info.

The table below summarizes the role of this compound in organometallic chemistry.

| Role | Description | Examples of Metals | Potential Applications |

| Ligand | Coordinates to metal ions via phosphonic acid and hydroxyl groups. | Copper, Lanthanides, Transition Metals | Synthesis of coordination complexes |

| Building Block for MOFs | Forms extended network structures with metal ions. | Copper, Zinc, etc. | Gas storage, catalysis, proton conduction |

| Surface Anchoring Group | Binds strongly to metal oxide surfaces. | Titanium, Iron, Aluminum | Functionalization of surfaces, dye-sensitized solar cells |

Vi. Coordination Chemistry and Metal Complexation of 4 Hydroxyphenyl Phosphonic Acid

Ligand Properties and Metal Ion Chelation

(4-Hydroxyphenyl)phosphonic acid possesses multiple donor sites—the oxygen atoms of the phosphonic acid group and the phenolic hydroxyl group—making it an effective chelating agent. The coordination behavior of this ligand is highly dependent on the pH of the solution, which dictates the deprotonation state of the acidic groups.

The phosphonic acid moiety (-PO(OH)₂) is a dibasic acid, undergoing two successive deprotonation steps, while the phenolic group (-OH) undergoes one. The acidity of the phosphonic acid group in this compound is enhanced by the presence of the electron-withdrawing para-hydroxyl group. The approximate pKa values, inferred from related aryl phosphonic acids, are crucial for predicting the predominant species in solution at a given pH and, consequently, its mode of interaction with metal ions. At low pH, the ligand is fully protonated. As the pH increases, the phosphonic acid protons are lost first, followed by the phenolic proton at higher pH, creating anionic sites that can readily coordinate with metal cations.

The chelation can occur in several modes. It can act as a monodentate ligand through one of the phosphonate (B1237965) oxygen atoms, or as a bidentate or tridentate chelating or bridging ligand involving the phenolic oxygen and multiple phosphonate oxygens. This versatility allows for the formation of mononuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs).

| Property | Value/Information | Reference |

|---|---|---|

| Molecular Formula | C₆H₇O₄P | sikemia.com |

| Molecular Weight | 174.09 g/mol | sikemia.com |

| Approximate pKa (Phosphonic Acid Group) | 1.5–2.5 |

Formation and Characterization of Metal Complexes (e.g., Copper(II) complexes)

While detailed structural reports on metal complexes specifically with this compound are limited, the coordination behavior can be understood from studies of its isomers and related compounds. For instance, the coordination chemistry of the isomeric (2-Hydroxyphenyl)phosphonic acid with copper(II) has been thoroughly investigated.

In a study on the complexation of (2-Hydroxyphenyl)phosphonic acid (H₃L) with Cu(II), a complex with the formula [Cu(H₂L)₂(H₂O)₂] was synthesized and characterized using X-ray diffraction. researchgate.net The study revealed that the ligand acts as a bidentate chelating agent. researchgate.net Coordination to the copper(II) ion occurs through the oxygen atom of the phenolic group and one oxygen atom from the monodeprotonated phosphonic group. researchgate.net The resulting copper center adopts a distorted octahedral geometry, with two ligand molecules coordinating in the equatorial plane and two water molecules in the axial positions. researchgate.net

It is highly probable that this compound forms complexes with Cu(II) and other transition metals in a similar bidentate fashion, utilizing the phenolic and phosphonic oxygen atoms. The para position of the hydroxyl group, as opposed to the ortho position, would likely favor the formation of coordination polymers or bridged complexes rather than mononuclear chelates, as the functional groups are further apart. The formation of such complexes can be characterized by various analytical techniques:

Infrared (IR) Spectroscopy: The coordination of the phosphonic acid and hydroxyl groups to a metal center can be confirmed by shifts in the characteristic vibrational frequencies of the P=O, P-O-H, and O-H bonds.

Elemental Analysis: This technique confirms the stoichiometric ratio of the metal and ligand in the resulting complex.

Applications in Metal Ion Separation and Recovery

The strong chelating ability of the phosphonic acid functional group makes materials functionalized with it highly effective for the separation and recovery of metal ions from aqueous solutions. Resins containing phosphonic acid groups are widely used in hydrometallurgy and wastewater treatment due to their high affinity and selectivity for various metal cations, particularly trivalent and divalent metals.

A study on a commercial resin functionalized with phosphonic acid groups, Puromet MTS9500, demonstrates the exceptional separation capabilities of this functional moiety. nih.gov The resin showed a high selectivity for Fe(III), Al(III), and Mg(II) in highly acidic solutions, which is crucial for the purification of wet-process phosphoric acid. nih.gov The mechanism of removal was determined to be sorption, where the metal ions directly interact with the -PO₃H₂ functional groups. nih.gov The intrinsic selectivity of the resin was quantified by selectivity coefficients, highlighting its strong preference for Fe(III) over other ions. nih.gov

| Selectivity Coefficient | Value | Reference |

|---|---|---|

| SFe(III)/Al(III) | 18.2 | nih.gov |

| SFe(III)/Mg(II) | 55.1 | nih.gov |

| SAl(III)/Mg(II) | 3.02 | nih.gov |

Given these properties, this compound could be used either directly as an extractant in solvent extraction processes or immobilized onto a solid support (e.g., a polymer resin) to create a highly efficient and selective sorbent for the recovery of valuable or toxic metals from industrial effluents.

Coordination with Actinides

The phosphonate group (-PO₃²⁻) is recognized as a "hard" ligand, meaning it preferentially coordinates with "hard" metal ions, which are characterized by high charge density. Actinide ions, such as the uranyl ion (UO₂²⁺), fall into this category, and thus exhibit a strong affinity for phosphonate-based ligands.

Research into the effects of uranium has shown that its cytotoxicity is directly related to the formation of phosphate (B84403) complexes of the uranyl ion, specifically UO₂(PO₄)⁻ and UO₂(HPO₄). nih.gov This indicates a strong interaction between the uranyl cation and phosphate groups, a behavior that is mimicked and often enhanced by organophosphonates. Studies on the preparation of uranyl complexes with ligands like phenylphosphonic acid and diphenylphosphonic acid have confirmed the formation of stable UO₂L₂ or UO₂L type complexes. researchgate.net

The coordination of the uranyl ion with this compound would primarily involve the deprotonated phosphonate group. The linear O=U=O axis of the uranyl ion forces other coordinating ligands into the equatorial plane. The phosphonate group can act as a bidentate or bridging ligand in this plane, leading to the formation of stable mononuclear or polynuclear uranyl-phosphonate complexes. This strong complexing ability makes this compound and related compounds potential candidates for use in the extraction and separation of uranium from nuclear waste streams or in the remediation of contaminated environmental sites.

Vii. Applications in Advanced Materials Science

Self-Assembled Monolayers (SAMs) Formation and Interfacial Engineering

(4-Hydroxyphenyl)phosphonic acid is instrumental in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. nih.govmdpi.com The phosphonic acid group serves as a robust anchor, binding strongly to various oxide surfaces, while the hydroxyl group provides a reactive site for further functionalization or influences the surface properties. nih.govmatrix-bio.com This dual functionality is crucial for interfacial engineering, where the properties of a material's surface are precisely controlled to enhance performance in applications like electronic devices and biosensors. nih.govmdpi.com

The formation of phosphonate-based SAMs offers advantages over more traditional thiol-based SAMs, particularly in terms of long-term stability. nih.gov The process often involves depositing a solution of the phosphonic acid onto a substrate, followed by a thermal treatment to create a dense, covalently bound monolayer. nih.govprinceton.edu This method allows for the creation of well-defined and stable films on oxide surfaces, a critical requirement for the reliability and reproducibility of electronic thin-film devices. nih.gov

Integration into Perovskite Photodetectors (PPDs)

The integration of molecules like this compound into perovskite photodetectors (PPDs) has emerged as a promising strategy for enhancing their performance and stability.

The introduction of specific organic molecules can significantly improve the key performance metrics of PPDs. For instance, the use of additives can lead to enhanced electron mobility, higher photoresponsivity, and greater specific detectivity. These improvements are often attributed to the passivation of defects at the surface and grain boundaries of the perovskite film. The functional groups of the organic molecules can interact with the perovskite, mitigating charge recombination and improving charge extraction.

The addition of certain organic compounds during the perovskite film formation can have a profound impact on its morphology. Research has shown that specific additives can lead to the formation of perovskite films with larger, more uniform grains. researchgate.net For example, the average grain size in some perovskite films increased from 336 to 740 nm with the inclusion of an additive, indicating a significant influence on the nucleation and crystal growth processes. researchgate.net This improved morphology is beneficial as it reduces the density of grain boundaries, which can act as traps for charge carriers.

Hybrid Materials and Nanocomposites

The bifunctional nature of this compound makes it an excellent linking agent for the creation of organic-inorganic hybrid materials and nanocomposites. matrix-bio.commdpi.com The phosphonic acid group can form strong bonds with inorganic components like metal oxides, while the phenyl ring and hydroxyl group can be integrated into or interact with an organic matrix. mdpi.com This allows for the development of materials with combined properties, such as the flexibility and processability of polymers with the high strength or specific electronic properties of inorganic nanoparticles. In one instance, a phosphonic acid coupling agent was used to improve the interfacial bonding between hydroxyapatite (B223615) (HAP) and poly-l-lactic acid (PLLA), resulting in enhanced mechanical properties of the composite scaffold. mdpi.com

Functionalization of Surfaces (e.g., polymeric-based amphiphilic derivatives for corrosion prevention)

This compound and its derivatives are utilized for the functionalization of various surfaces to impart specific properties, a key application being corrosion prevention. mdpi.com By forming a dense, self-assembled monolayer on a metal oxide surface, these molecules can create a protective barrier that inhibits corrosive agents from reaching the underlying material. mdpi.com The stability of phosphonic acid-based SAMs makes them particularly suitable for long-term corrosion protection. nih.gov

Proton Conduction Materials

Materials with high proton conductivity are essential for technologies such as proton-exchange membrane fuel cells. nih.gov Phosphonic acid groups are known to facilitate proton transport. Metal-organic frameworks (MOFs) incorporating phosphonic acid moieties have demonstrated notable proton conductivity. For instance, a MOF with [Cu(C₆H₅PO₃H)₂] units exhibited a proton conductivity of 10⁻³ S/cm at 80°C. While this example uses a related phosphonic acid, it highlights the potential of incorporating the phosphonic acid functional group, present in this compound, into frameworks to create materials with efficient proton conduction pathways. The hydroxyl group could further contribute to the proton-conducting network through hydrogen bonding.

Materials with Magnetic Properties

This compound is utilized in the development of advanced magnetic materials, primarily through the surface functionalization of magnetic nanoparticles. The bifunctional nature of this molecule, possessing both a phosphonic acid group and a phenolic hydroxyl group, allows it to act as a crucial linker, anchoring to the surface of magnetic cores while presenting a reactive group for further chemical modifications.

The phosphonic acid moiety provides a strong and stable linkage to the surface of metal oxide-based magnetic nanoparticles, such as those made of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). This robust anchoring is essential for creating durable hybrid materials where the organic shell remains firmly attached to the inorganic magnetic core under various conditions. The phenolic hydroxyl group on the phenyl ring offers a versatile chemical handle for the covalent attachment of other molecules, enabling the tailoring of the nanoparticle's surface properties for specific applications. This can include attaching polymers, biomolecules, or other functional groups to control dispersibility, biocompatibility, or to introduce new functionalities.

Detailed Research Findings

Research in the field of magnetic nanoparticles has demonstrated the efficacy of phosphonate-based ligands for surface modification. While specific studies focusing exclusively on this compound are part of a broader area of research, the principles derived from studies on similar phosphonic acids can be applied. For instance, the functionalization of iron oxide nanoparticles with phosphonic acids is a well-established method to achieve stable, well-dispersed nanoparticle suspensions.

The table below illustrates the conceptual impact of surface functionalization on the properties of magnetic nanoparticles, drawing from general findings in the field.

Table 1: Impact of Surface Functionalization on Magnetic Nanoparticle Properties

| Property | Unfunctionalized Nanoparticles | Nanoparticles Functionalized with this compound |

| Dispersibility in Polar Solvents | Prone to aggregation and sedimentation | Improved due to the hydrophilic nature of the phosphonic acid and hydroxyl groups |

| Surface Reactivity | Limited to surface hydroxyl groups of the metal oxide | Enhanced, with the phenolic group providing a site for further covalent modification |

| Biocompatibility | May exhibit cytotoxicity | Can be improved by further modification of the hydroxyl group with biocompatible polymers like polyethylene (B3416737) glycol (PEG) |

| Magnetic Moment per Particle | Primarily determined by the core material and size | Generally preserved, as the organic shell does not significantly alter the core's magnetic properties |

| Long-term Stability | Susceptible to oxidation and degradation | Increased due to the protective organic layer |

This functionalization strategy opens up possibilities for creating multifunctional materials where the magnetic core can be used for applications like magnetic resonance imaging (MRI) contrast enhancement, magnetic separation, or hyperthermia, while the functional surface can be tailored for drug delivery, catalysis, or biosensing.

Viii. Catalytic Applications of 4 Hydroxyphenyl Phosphonic Acid and Its Analogs

Brönsted Acid Catalysis

The catalytic utility of (4-hydroxyphenyl)phosphonic acid and related phosphonic acids is fundamentally linked to their nature as Brönsted acids. Phosphonic acids are notably more acidic than their carboxylic acid counterparts. d-nb.info This increased acidity allows them to serve as effective proton donors, a key requirement for acid catalysis.

This property has been harnessed to design Brönsted acid catalysts for various reactions. d-nb.info For instance, phosphonic acid-based catalysts have been successfully employed in the depolymerization of cellulose (B213188) and in the synthesis of dihydropyrimidine (B8664642) derivatives. d-nb.infonih.gov The hydroxyl group in the para position of this compound can further modulate the compound's acidity and catalytic activity through electronic effects and potential hydrogen bonding interactions. cymitquimica.com The general mechanism involves the protonation of a substrate by the phosphonic acid, which activates the substrate towards a subsequent reaction step.

Organocatalysis in Specific Reactions (e.g., Michael Addition)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a major field where phosphonic acids and their derivatives have found application. They are particularly noted for their role in the phospha-Michael addition, which involves the conjugate addition of a phosphorus-based nucleophile (like a phosphite) to an α,β-unsaturated carbonyl compound. scispace.comnih.gov This reaction is a powerful method for forming crucial carbon-phosphorus (C-P) bonds. scispace.com

Phosphonic acids or their salts can act as organocatalysts in these transformations. d-nb.infonih.gov For example, the monosodium salt of phosphonic acids has been effectively used to catalyze Michael additions. d-nb.infonih.gov The effectiveness of the reaction often depends on the structure of the Michael acceptor and the nature of the substituents on the phosphorus atom. rsc.org In some systems, the catalyst may function in a bifunctional manner, where the acidic proton of the phosphonic acid activates the electrophile, while the conjugate base assists in the deprotonation of the nucleophile. The phospha-Michael addition has been catalyzed by a range of organocatalysts, including bases and bifunctional squaramides, to produce a variety of functionalized organophosphorus compounds. scispace.comnih.gov

Table 1: Examples of Organocatalyzed Phospha-Michael Additions

| Phosphorus Nucleophile | Michael Acceptor | Catalyst | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Dialkyl Phosphites | Iminochromenes | Bifunctional Squaramide | Up to 95% | First asymmetric phospha-Michael addition to this substrate, with excellent enantioselectivity (up to 98% ee). | scispace.com |

| Diethyl Phosphonate (B1237965) | Acyclic Enones | Chiral Organocatalyst | High | Demonstrated the first catalytic asymmetric 1,4-addition of diethyl phosphonate to acyclic enones. | rsc.org |

| Diisopropyl Phosphite | Benzylidenemalononitrile | 4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac) | High | Showcased a recoverable and reusable base organocatalyst for the phospha-Michael addition. | nih.gov |

Water-Soluble Catalysts

A significant advantage of incorporating the phosphonic acid group into molecular structures is the enhancement of water solubility. d-nb.infonih.gov Phosphonic acids are generally more soluble in water and common alcohols than in organic solvents, a property that is highly desirable for developing sustainable chemical processes. wikipedia.org When a catalyst is rendered water-soluble, the reaction can be performed in an aqueous medium, which is environmentally benign. Furthermore, the separation of the catalyst from the organic product, which typically has low water solubility, becomes straightforward, allowing for easy catalyst recovery and reuse.

The ability of the phosphonic acid moiety to increase the water solubility of organic compounds has been explicitly used to design and develop water-soluble catalysts. d-nb.infonih.gov The solubility is particularly improved when the phosphonic acid is deprotonated in a basic medium. d-nb.info This characteristic makes compounds like this compound valuable building blocks for creating more complex, functionalized catalysts that can operate effectively in aqueous systems. cymitquimica.com

Ix. Biological and Biomedical Research Applications

Enzyme Inhibition Mechanisms

The phosphonic acid group is a key feature of (4-Hydroxyphenyl)phosphonic acid, enabling it to act as an inhibitor of various enzymes. Its mechanism of action often involves mimicking the phosphate (B84403) group, targeting specific enzyme pathways, and functioning as a phosphoantigen.

Phosphonates, including this compound, are recognized as effective isosteric mimics of phosphates. This mimicry is due to the substitution of a P-O bond in a phosphate with a more stable P-C bond in a phosphonate (B1237965). This structural similarity allows phosphonates to be recognized by enzymes that naturally bind phosphorylated substrates. However, their increased stability against hydrolysis makes them potent enzyme inhibitors. This strategy has been successfully employed to generate competitive inhibitors for a variety of enzymes, such as phosphatases and viral DNA polymerases.

The inhibitory action of phosphonates has been directed towards specific and crucial enzyme pathways.

Isoprenoid Biosynthesis: The isoprenoid biosynthesis pathway is a vital target for the development of antibacterial and antiparasitic drugs, as it is essential for the survival of many pathogens but absent in humans. nih.gov Phosphonic acid derivatives have been developed as inhibitors of key enzymes in this pathway, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). The development of such inhibitors is a promising strategy for creating new anti-infective agents. nih.gov The isoprenoid pathway is responsible for producing a vast number of molecules essential for various cellular functions, and its inhibition can have significant therapeutic effects. nih.gov

Tyrosine Phosphatases: Protein tyrosine phosphatases (PTPs) are signaling enzymes that regulate a wide array of cellular processes. nih.gov PTP1B, in particular, is a target for the treatment of type 2 diabetes and obesity. nih.gov It has been shown that the phosphonic analogue of tyrosine can interfere with the iodination of tyrosine by thyroid peroxidase, acting as a competitive inhibitor with a higher affinity for the enzyme than the natural substrate. rsc.org This suggests that phosphonate-containing compounds can effectively target and inhibit tyrosine-related enzyme activity.

Certain phosphonic acid derivatives have been identified as phosphoantigens, which are small non-peptidic molecules that can activate a specific type of immune cell known as Vγ9/Vδ2 T cells. beilstein-journals.org These T cells play a role in the immune response against infections and tumors. beilstein-journals.org The activation of these T cells by phosphoantigens is a promising strategy in immunotherapy. beilstein-journals.org Prodrugs of phosphoantigens, known as ProPAgens, have been developed to enhance the delivery and activation of Vγ9/Vδ2 T cells for the potential eradication of cancer cells. emdbio.com

Modulation of Biological Activity through Metal Chelation

The phosphonic acid group, along with the phenolic hydroxyl group in this compound, provides sites for metal ion chelation. This property can be harnessed to modulate biological activity and for various biomedical applications.

The ability of this compound to chelate metal ions makes it a candidate for use in medical imaging, potentially as a component of radiotracers. The formation of metal complexes with related Schiff base ligands derived from 4-aminophenol (B1666318) has been shown to result in compounds with significant antimicrobial activity. researchgate.net The coordination of metal ions can thus be a strategy to develop new biologically active agents. researchgate.net Furthermore, phosphorescent heavy-metal complexes are being explored as bioimaging probes due to their unique photophysical properties. rsc.org

Applications in Drug Discovery and Development

The structural and chemical properties of phosphonic acids make them valuable scaffolds in drug discovery and development. beilstein-journals.org Derivatives of this compound have been investigated as potential lead compounds for new antimicrobial agents.

A prominent application of phosphonic acids in medicine is in the development of antiretroviral drugs. beilstein-journals.org Tenofovir, an acyclic nucleotide analogue with a phosphonate group, is a potent inhibitor of HIV-1 reverse transcriptase. nih.gov It acts as a DNA chain terminator, preventing the replication of the virus. wikipedia.org Tenofovir is administered as a prodrug, such as Tenofovir disoproxil fumarate, to improve its bioavailability. wikipedia.orgnih.gov The success of Tenofovir highlights the potential of phosphonate-containing compounds in the design of effective antiviral therapies. nih.govbeilstein-journals.org

Antibiotics (e.g., Fosfomycin analogs)

While direct studies on the antibiotic properties of this compound are not extensively documented, its structural class—phosphonic acids—is home to important antibacterial agents. The most notable example is Fosfomycin, a broad-spectrum antibiotic characterized by a phosphonic acid group. nih.govnih.gov Fosfomycin functions by inhibiting a crucial enzyme, MurA, in the early stages of bacterial cell wall biosynthesis. nih.gov

Researchers have continued to explore new phosphonic acid antibiotics. For instance, FR-900098, produced by Streptomyces rubellomurinus, is a novel phosphonic acid antibiotic considered to be an analog of Fosfomycin. nih.gov It demonstrates activity against a range of Gram-negative bacteria by interfering with cell wall synthesis. nih.gov The investigation into such analogs underscores the potential of the phosphonic acid functional group in the development of new antibiotics, a critical area of research given the rise of antimicrobial resistance.

Antimalarial and Antihypertensive Agents

The therapeutic potential of phosphonate-containing compounds extends to other infectious diseases and cardiovascular conditions.

Antimalarial Agents: The phosphonic acid functional group has been incorporated into molecules designed to combat malaria. nih.govresearchgate.net Acyclic nucleoside phosphonates, for example, have been identified as a class of compounds with antimalarial properties. nih.govnih.gov These agents can inhibit essential enzymes in the purine (B94841) salvage pathway of parasites like Plasmodium falciparum, which is crucial for their survival. nih.gov Although some of these compounds have shown promise, issues such as nephrotoxicity have been observed in preclinical models, indicating the need for further structural modifications to improve safety. nih.gov

Antihypertensive Agents: Phosphonic and phosphinic acids have also been explored for their role in managing hypertension. nih.govresearchgate.net For example, SQ29,852, an angiotensin-converting enzyme (ACE) inhibitor featuring a phosphonic acid group, demonstrated significant chronic anti-hypertensive effects in experimental rat models. nih.gov Similarly, Fosinopril, another ACE inhibitor, is a prodrug that is metabolized in the body to its active phosphinic acid form, Fosinoprilat. drugbank.com These examples highlight the utility of phosphorus-containing acid groups in the design of cardiovascular drugs.

Anti-osteoporosis Compounds

Phosphonic acids are the chemical foundation for a major class of drugs used to treat osteoporosis and other bone disorders. Bisphosphonates, which contain two phosphonate groups attached to a central carbon atom (P-C-P), are potent inhibitors of bone resorption. wikipedia.orgosteoporosis.foundation They bind with high affinity to hydroxyapatite (B223615) crystals in the bone matrix. osteoporosis.foundation

Well-known anti-osteoporosis drugs that are phosphonic acids include:

Alendronate nih.govresearchgate.net

Zoledronate nih.govresearchgate.net

Ibandronate osteoporosis.foundation

Risedronate osteoporosis.foundation

These drugs act by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), an enzyme in the mevalonate (B85504) pathway within osteoclasts (the cells responsible for bone breakdown). osteoporosis.foundation This inhibition disrupts osteoclast function and survival, leading to a decrease in bone resorption, an increase in bone mineral density (BMD), and a reduced risk of fractures. osteoporosis.foundationnih.gov Zoledronic acid, for instance, has been shown to reduce the risk of both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis and even in those with osteopenia. osteoporosis.foundation

HIV Inhibitors

The phosphonate group is a valuable component in the design of antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). Its ability to act as a stable mimic of phosphate groups makes it suitable for inclusion in inhibitors of viral enzymes that process phosphorylated substrates. wikipedia.org

Tenofovir, a cornerstone of anti-HIV therapy, is a nucleotide analog that contains a phosphonate group. wikipedia.org Furthermore, research into next-generation HIV-1 protease inhibitors has explored the incorporation of phosphonate moieties. These inhibitors are designed to maintain potency against drug-resistant viral variants by establishing extensive interactions, particularly with the flexible flap regions of the protease enzyme. nih.gov Studies have also investigated porphyrins containing 4-hydroxyphenyl substituents and thienopyrimidinone derivatives as potential HIV-1 entry or enzyme inhibitors.

Role in Cell Survival and Apoptosis Pathways (related to Akt/PKB activity)

The Akt/PKB signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis (programmed cell death). nih.govwikipedia.org This pathway is activated by growth factors and other stimuli, leading to the phosphorylation and activation of Akt, a serine/threonine kinase. nih.govthermofisher.com Once active, Akt phosphorylates a wide array of downstream targets, thereby promoting cell survival and inhibiting apoptotic machinery. nih.govwikipedia.org

Given its central role in cell fate, the Akt/PKB pathway is a major target in drug discovery, especially in oncology. thermofisher.com Dysregulation of this pathway is linked to various diseases, including cancer and type 2 diabetes. wikipedia.org While numerous compounds are studied for their effects on this pathway, specific research directly investigating the role of this compound in modulating Akt/PKB activity is not prominently featured in available literature. However, the general importance of this pathway makes it a plausible area for future investigation of novel phosphonic acid compounds.

Cytotoxicity Studies of Metal Complexes

The coordination of organic ligands to metal ions can result in complexes with unique biological activities, including potent cytotoxicity against cancer cells. The this compound scaffold and its isomers are of interest in this area of research.

Studies have shown that metal complexes incorporating ligands with phosphonic or carboxylic acid groups can exhibit significant anticancer properties. researchgate.net For example, a copper(II) complex with the isomeric (2-hydroxyphenyl)phosphonic acid was synthesized and evaluated for its cytotoxic properties. This complex demonstrated the ability to induce apoptosis and was identified as a promising candidate for further biological studies.

The cytotoxic effects of metal complexes are often evaluated against various cancer cell lines. The table below summarizes findings for different types of metal complexes, illustrating the general approach and the range of activities observed.

| Complex Type | Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| Copper(II) and Nickel(II) complexes with pyridine-2,6-dicarboxylic acid | BEL-7404 (Liver Cancer) | Significant antiproliferative effect. The copper complex was found to be more potent. | 0.56 µM (Cu) / 5.13 µM (Ni) researchgate.net |

| Strontium(II) complex with pyridine-2,6-dicarboxylate | A375 (Melanoma) | Potent and selective cytotoxicity. Induced increased ROS levels and decreased mitochondrial membrane potential. | 2.42 µM researchgate.net |

| Ferrocenyl-ethynyl phosphine (B1218219) gold(I) complexes | HeLa (Cervical Cancer) | Cytotoxic activity was found to be inversely proportional to the reduction potentials of the ferrocenyl groups. | 4.6 - 27 µmol/dm³ nih.gov |

| Lanthanum(III) complex of a methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative | HCT-116 (Colorectal Carcinoma) | Showed powerful inhibitory action on cancer cells with no activity observed on normal HEK-293 cells. | 0.154 mM nih.gov |

These studies indicate that metal complexes derived from ligands containing functional groups like those in this compound are a promising avenue for the development of novel cytotoxic agents for cancer therapy. researchgate.netnih.gov

X. Environmental and Analytical Detection Research

Identification in Biomass Pyrolysis Products

Pyrolysis is a thermochemical process that converts biomass into bio-oil, bio-char, and gas. mdpi.com The composition of the resulting bio-oil is complex, containing a wide array of chemical compounds. While research has identified numerous compounds in the pyrolysis products of biomass such as oil palm empty fruit bunches (OPEFB), the specific identification of (4-Hydroxyphenyl)phosphonic acid is not widely documented in available literature.

However, the pyrolysis of lignocellulosic biomass, which is rich in lignin, is known to produce phenolic compounds. researchgate.net Lignin itself is a complex polymer of phenylpropane units, and its thermal degradation yields a variety of phenols. Furthermore, studies on the pyrolysis of biomass treated with phosphorus-containing additives, such as phosphoric acid or ammonium (B1175870) dihydrogen phosphate (B84403), show that phosphorus remains in the resulting char and can form various phosphate and polyphosphate species. dtu.dkmdpi.com For instance, the pyrolysis of wheat straw with NH4H2PO4 can lead to the formation of KPO3 in the char. dtu.dk

Oil palm empty fruit bunches (OPEFB) are a significant lignocellulosic waste from the palm oil industry, composed primarily of cellulose (B213188), hemicellulose, and lignin. researchgate.netresearchgate.net Analysis of OPEFB has identified its potential as a source for various chemicals, and its pyrolysis yields a complex mixture of organic compounds. researchgate.netjcleanwas.comnih.gov While detailed analyses have identified compounds like ferulic acid, p-coumaric acid, and various phenols, specific mention of this compound is not prominent. nih.gov The potential for its formation would theoretically exist if a phosphorus source is present during the thermal degradation of the phenolic components of the biomass.

| Component | Percentage (%) | Source(s) |

| Cellulose | ~44.2% | researchgate.net |

| Hemicellulose | ~33.5% | researchgate.net |

| Lignin | ~20.4% | researchgate.net |

| Ash | ~0.4% - 7.3% | researchgate.netjcleanwas.com |

| Carbon | ~48.8% | jcleanwas.com |

| Oxygen | ~36.7% | jcleanwas.com |

Detection in Natural Products

This compound is a phosphonate (B1237965), a class of compounds noted for containing a stable carbon-phosphorus (C-P) bond. While phosphonates are found in a variety of organisms, the presence of this specific compound in certain traditional products is of interest. nih.gov

Ophiocordyceps sinensis

This medicinal fungus is known to contain a diverse array of bioactive metabolites, including polysaccharides, nucleosides (like cordycepin (B1669437) and adenosine), sterols, and amino acids. xiahepublishing.comnih.gov Extensive analysis of both natural and cultivated O. sinensis has been performed to identify its chemical constituents. xiahepublishing.commdpi.comnih.gov These studies have identified dozens of volatile and non-volatile compounds, including alkanes, terpenes, and phenols. mdpi.com However, based on comprehensive reviews and specific analytical studies using advanced techniques like GC×GC-QTOFMS and UPLC-Orbitrap Fusion MS, this compound is not reported as a constituent of Ophiocordyceps sinensis. mdpi.commdpi.com

Douchi

Douchi is a traditional Chinese fermented soybean product. oup.comoup.com The fermentation process, involving microorganisms like Aspergillus, Rhizopus, or Bacillus species, significantly alters the chemical composition of the soybeans. oup.comnih.gov This results in the production of numerous compounds, including free amino acids, organic acids (such as lactic and acetic acid), isoflavones, esters, alcohols, pyrazines, and phenols, which contribute to its characteristic flavor and aroma. oup.comnih.govresearchgate.nettandfonline.com Despite detailed chemical profiling of Douchi's volatile and non-volatile components, this compound has not been identified as a component in the available scientific literature.

Forensic Analysis: Detection in Human Volatiles

The analysis of volatile organic compounds (VOCs) emitted by humans is a growing field in forensic science, with potential applications in identifying individuals or determining a cause of death. While a wide range of compounds has been identified in human volatiles, there is no specific mention in the reviewed literature of this compound being detected for forensic purposes. Research in this area tends to focus on more common metabolites and decomposition products.

Environmental Fate and Transport Studies

The environmental behavior of organophosphorus compounds, a broad category that includes this compound, is of significant interest due to their widespread use as pesticides, herbicides, and nerve agents. tandfonline.comlyellcollection.orgepa.gov

The environmental persistence of organophosphorus compounds is determined by several degradation processes. tandfonline.comgeoscienceworld.org

Hydrolysis: This is a primary degradation pathway for many organophosphates and phosphonates. lyellcollection.orgosti.govmdpi.com The rate of hydrolysis is highly dependent on factors like pH and temperature. lyellcollection.orggeoscienceworld.org For instance, the hydrolysis half-life of an organophosphate pesticide can increase from 10 days at pH 7 and 25°C to a year at pH 6 and 5°C. lyellcollection.orggeoscienceworld.org Phosphonates are comparatively more stable in acidic conditions than phosphates. osti.gov

Biodegradation: Microorganisms in soil and water can play a crucial role in breaking down organophosphorus compounds. lyellcollection.orggeoscienceworld.orgresearchgate.net In some cases, biodegradation can be an order of magnitude faster than chemical hydrolysis. lyellcollection.orggeoscienceworld.org Bacteria can adapt to metabolize these compounds, often through the cleavage of the carbon-phosphorus bond. tandfonline.com For example, bacteria like Acinetobacter and Pseudomonas putida are known to degrade 4-hydroxyphenylacetic acid, a structurally similar compound, by converting it into intermediates that can enter the TCA cycle. nih.govnih.gov This involves enzymes like dioxygenases that open the aromatic ring. nih.gov

Photolysis: Sunlight can also contribute to the degradation of these compounds, although it is often a slower process compared to hydrolysis and biodegradation. lyellcollection.orggeoscienceworld.org

The extent to which a chemical is taken up by and stored in an organism is known as its bioavailability and bioaccumulation. For organophosphorus compounds, these processes are influenced by the compound's chemical properties and environmental conditions.